Telcagepant
Overview
Description
Telcagepant is a calcitonin gene-related peptide receptor antagonist that was developed by Merck & Co. for the acute treatment and prevention of migraine . It was found to have equal efficacy to other migraine treatments like rizatriptan and zolmitriptan . its development was discontinued due to concerns about liver toxicity .
Mechanism of Action
Target of Action
Telcagepant primarily targets the receptor for calcitonin gene-related peptide (CGRP), a neuropeptide involved in the pathophysiology of migraine . CGRP and its receptors are found in areas of the central and peripheral nervous system that are crucial for the transmission of migraine pain .
Mode of Action
This compound works by blocking the binding of CGRP to its receptors within the central and peripheral nervous system . This action is believed to inhibit the transmission of pain signals that lead to migraine headaches . It’s important to note that this compound antagonizes CGRP-induced relaxation without affecting vascular tone .
Biochemical Pathways
The biochemical pathway affected by this compound involves the interaction of CGRP with its receptors. When CGRP activates these receptors, it facilitates the transmission of pain impulses . By blocking the binding of CGRP to its receptors, this compound is believed to inhibit this process, thereby reducing the transmission of migraine pain .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that this compound exhibits non-linear pharmacokinetics, with greater than dose-proportional increases in exposure following oral administration .
Result of Action
The molecular and cellular effects of this compound’s action result in pain relief for individuals suffering from migraines. By blocking the binding of CGRP to its receptors, this compound inhibits the transmission of pain signals, leading to a reduction in migraine pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that real-life studies are necessary to confirm the findings of clinical trials and to investigate more practical clinical aspects .
Biochemical Analysis
Biochemical Properties
Telcagepant interacts with the receptor for calcitonin gene-related peptide (CGRP), a primary neuropeptide involved in the pathophysiology of migraine . During migraine attacks, CGRP activates these receptors and facilitates the transmission of pain impulses . This compound blocks the binding of CGRP to these receptors .
Cellular Effects
This compound has been shown to inhibit CGRP-induced vasorelaxation and intracellular Ca2+ levels in the perfused and non-perfused isolated rat middle cerebral artery . This suggests that this compound can influence cell function by modulating cell signaling pathways and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking the binding of CGRP to receptors within the areas of the central and peripheral nervous system that are important for the transmission of migraine pain . This inhibition is believed to prevent the transmission of pain signals that lead to migraine headaches .
Temporal Effects in Laboratory Settings
The half-life of this compound is reported to be between 5–8 hours
Dosage Effects in Animal Models
In preclinical animal models, this compound, when administered intravenously at a 1 mg/kg bolus, shows that its efficacy is time-dependent and linked with plasma levels . It exhibits linear pharmacokinetics across a range of 0.5-10 mg/kg when delivered intravenously to monkeys .
Metabolic Pathways
It is known that this compound is an antagonist of the receptor for CGRP, a primary neuropeptide involved in the pathophysiology of migraine .
Subcellular Localization
Given its role as a CGRP receptor antagonist, it is likely that it localizes to areas where these receptors are present, such as areas of the central and peripheral nervous system that are important for the transmission of migraine pain .
Preparation Methods
The synthesis of telcagepant involves several steps, starting with the preparation of the caprolactam intermediate (3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one . This intermediate is then subjected to various reactions, including enantioselective 1,4-addition of nitromethane and Doebner–Knoevenagel condensation . The industrial production of this compound requires careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Telcagepant undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium hypochlorite, TEMPO, and sodium bromide . Major products formed from these reactions include various intermediates that are further processed to obtain the final compound .
Scientific Research Applications
Telcagepant has been extensively studied for its potential in treating migraines . It has shown promise in reducing migraine pain by blocking the binding of calcitonin gene-related peptide to its receptors in the central and peripheral nervous system . Additionally, this compound has been investigated for its effects on vasorelaxation and intracellular calcium levels in rat middle cerebral arteries . Its unique mechanism of action makes it a valuable tool in migraine research and treatment development .
Comparison with Similar Compounds
Properties
IUPAC Name |
N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F5N6O3/c27-18-4-1-3-17(21(18)28)15-6-7-19(23(38)36(13-15)14-26(29,30)31)33-24(39)35-11-8-16(9-12-35)37-20-5-2-10-32-22(20)34-25(37)40/h1-5,10,15-16,19H,6-9,11-14H2,(H,33,39)(H,32,34,40)/t15-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDZXLJGHVKVIE-DNVCBOLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(CC1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(NC4=O)N=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(=O)N(C[C@@H]1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(NC4=O)N=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F5N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50999410 | |
Record name | Telcagepant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50999410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Telcagepant blocks the binding of CGRP to receptors within the areas of the central and peripheral nervous system that are important for the transmission of migraine pain and thereby is believed to inhibit the transmission of pain signals that lead to migraine headaches. | |
Record name | Telcagepant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12228 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
781649-09-0 | |
Record name | Telcagepant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=781649-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Telcagepant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781649090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Telcagepant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12228 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Telcagepant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50999410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TELCAGEPANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D42O649ALL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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